molecular formula C17H24N6O4 B2447596 methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 923509-06-2

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No. B2447596
CAS RN: 923509-06-2
M. Wt: 376.417
InChI Key: QQRIAGQMSJKTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : A study by Janeba, Holý, and Masojídková (2000) demonstrates the use of similar compounds in the synthesis of acyclic nucleoside and nucleotide analogs, starting from derivatives of 8-bromoadenine. This approach is critical for developing molecules with potential biological activities, including antiviral and anticancer properties (Janeba, Holý, & Masojídková, 2000).

  • Catalytic Hydrogenation of Dihydro-1,2-Oxazines : Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing pathways that could be analogous to reactions involving structurally similar compounds. Their work highlights the importance of understanding reaction mechanisms for developing new synthetic methods (Sukhorukov et al., 2008).

Potential Applications

  • Modification of Natural Deoxyguanosine with Amines : Takahashi and Hashimoto (2001) identified stable cross-linked adducts formed from natural deoxyguanosine and aniline or butyl amine in the presence of formaldehyde. This reaction may serve as a model for DNA modification, suggesting potential applications in studying genotoxicity and drug-DNA interactions (Takahashi & Hashimoto, 2001).

  • Synthesis and Antimicrobial Activities of Purin-8-ones : A study by Sharma, Sharma, and Rane (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlights the antimicrobial potential of compounds within this class. Such studies indicate the broader applicability of similar compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-6-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-12(24)27-5)19-10(2)11(3)23(13)16/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRIAGQMSJKTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

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